molecular formula C21H15ClO3 B10893865 2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate

2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate

Cat. No.: B10893865
M. Wt: 350.8 g/mol
InChI Key: YXUXROINXFGHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate is an organic compound characterized by the presence of a biphenyl group, a ketone functional group, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-(biphenyl-4-yl)-2-oxoethanol. One common method includes the following steps:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-chlorobenzoic acid derivatives.

    Reduction: Formation of 2-(biphenyl-4-yl)-2-hydroxyethyl 4-chlorobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate serves as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structural features allow it to interact with biological macromolecules, making it a candidate for drug development. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

Research into the medicinal applications of this compound includes its potential as an anti-inflammatory or anticancer agent. Its ability to undergo various chemical modifications allows for the development of derivatives with enhanced biological activity.

Industry

In materials science, the compound can be used in the development of polymers and advanced materials. Its biphenyl group contributes to the rigidity and stability of polymeric structures.

Mechanism of Action

The mechanism by which 2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The biphenyl group can facilitate π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Biphenyl-4-yl)-2-oxoethyl benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-(Biphenyl-4-yl)-2-oxoethyl 4-methylbenzoate: Contains a methyl group instead of chlorine, potentially altering its physical and chemical properties.

    2-(Biphenyl-4-yl)-2-oxoethyl 4-nitrobenzoate: The nitro group introduces electron-withdrawing effects, influencing the compound’s reactivity.

Uniqueness

2-(Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, providing a versatile platform for chemical modifications. This feature distinguishes it from other similar compounds and enhances its utility in synthetic and medicinal chemistry.

Properties

Molecular Formula

C21H15ClO3

Molecular Weight

350.8 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-chlorobenzoate

InChI

InChI=1S/C21H15ClO3/c22-19-12-10-18(11-13-19)21(24)25-14-20(23)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

YXUXROINXFGHLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.